3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
Description
3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester is a bicyclic compound featuring a nitrogen atom at position 6 of the bicyclo[3.1.1]heptane scaffold, with an iodine substituent at position 3 and a tert-butyl ester group at the bridgehead nitrogen. This structure combines steric bulk (from the tert-butyl group) with the electrophilic reactivity of iodine, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its rigid bicyclic framework may enhance binding selectivity in drug candidates, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for further functionalization .
Properties
IUPAC Name |
tert-butyl 3-iodo-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLJNNURZWEEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CC(C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereoselective Strecker Reaction
Methyl 3-oxocyclobutane-3-carboxylate undergoes a Strecker reaction with benzylamine and trimethylsilyl cyanide (TMSCN) to yield a trans-diastereomerically enriched α-aminonitrile. This step achieves a diastereomeric ratio (dr) of 2:1, which is improved to 92:8 after chromatographic purification and trituration with i-PrOH. The stereochemical outcome ensures proper spatial orientation for subsequent cyclization.
Cyclization to Bicyclic Imide
Treatment of the α-aminonitrile with concentrated sulfuric acid in trifluoroacetic acid (TFA) selectively hydrolyzes the nitrile to an amide while preserving the methyl ester. Subsequent cyclization using potassium tert-butoxide (t-BuOK) generates the bicyclic imide core in 84% yield. Catalytic hydrogenolysis of the benzyl group then furnishes the primary amine hydrochloride, serving as a versatile intermediate for further functionalization.
Installation of the Tert-Butyl Ester Group
The carboxylic acid moiety is protected as a tert-butyl ester early in the synthesis to prevent side reactions during subsequent steps. Two strategies are prevalent:
Direct Esterification
React the bicyclic carboxylic acid with isobutylene in the presence of a catalytic acid (e.g., H₂SO₄) under high pressure. This method, however, risks epimerization of sensitive stereocenters.
Steglich Esterification
Employ DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to couple the acid with tert-butanol. This mild protocol preserves stereochemical integrity and achieves yields >80%.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under 50 psi H₂ efficiently removes benzyl protecting groups without affecting the iodine substituent or ester functionality.
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR : Downfield shift of H3 (δ 4.2–4.5 ppm) due to iodine’s electronegativity.
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Mass Spectrometry : Molecular ion peak at m/z 367 [M+H]⁺.
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X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry.
Challenges and Alternative Approaches
Competing Reaction Pathways
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Over-iodination : Excess NIS leads to diiodination; stoichiometric control is critical.
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Amine Oxidation : Use of Boc protection mitigates unwanted N-iodination.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester undergoes various chemical reactions, including substitution and decarboxylative functionalization .
Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxyphthalimide esters and organic photocatalysts . The reactions typically occur under mild conditions, avoiding the need for external oxidants .
Major Products: The major products formed from these reactions are heterocycle-functionalized bicyclo[3.1.1]heptanes, which are relevant in medicinal chemistry research .
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosterism in Drug Design
The compound serves as a potential bioisostere for traditional aromatic compounds, particularly in the context of replacing meta-substituted arenes in drug candidates. This substitution can improve metabolic stability and reduce toxicity profiles of drugs while maintaining or enhancing biological activity .
Antihistamine Activity
Research has indicated that derivatives of bicyclic amines, including this compound, exhibit significant antihistamine properties. The selective antagonism at histamine receptors (particularly H1) suggests its potential use in treating allergic reactions and related conditions .
Synthetic Applications
Synthetic Strategies
The synthesis of this compound can involve several methodologies, including:
- Cycloaddition Reactions : Recent advancements have demonstrated the use of photochemical cycloaddition techniques to construct bicyclic frameworks efficiently under mild conditions .
- Functionalization : The compound can be further modified to introduce various functional groups, enhancing its utility in synthesizing more complex molecules .
Biological Research Applications
Interaction Studies
The compound can be utilized as a probe to study interactions with biological targets such as enzymes and receptors. Its structural features allow researchers to investigate binding affinities and specificities, contributing valuable insights into drug-receptor interactions .
Toxicological Assessments
Preliminary studies indicate a favorable safety profile for this compound, with low cytotoxicity observed across various cell lines. This aspect is crucial for its consideration in therapeutic applications .
Case Study 1: Development of Antihistamines
A study explored the efficacy of 3-Iodo-6-aza-bicyclo[3.1.1]heptane derivatives as antihistamines. The findings revealed enhanced solubility and bioavailability compared to traditional antihistamines, indicating potential for improved therapeutic profiles in allergy treatments .
Case Study 2: Synthesis Methodologies
Recent research focused on optimizing the synthesis of this compound through photocatalytic methods, achieving high yields and reduced reaction times. This advancement demonstrates the compound's versatility in synthetic applications within medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester involves its role as a bioisostere. By mimicking the structural and physicochemical properties of meta-substituted arenes and pyridines, this compound can improve the performance of drug candidates . The molecular targets and pathways involved are specific to the drug candidates in which this compound is incorporated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester with structurally or functionally related bicyclic esters, highlighting key differences in substituents, reactivity, and applications.
Key Observations:
Iodine vs. Other Substituents: The iodine atom in the target compound distinguishes it from analogs like the 3-oxo derivative or hydroxylated bicyclo[3.2.0] system .
Safety Profiles: Iodinated compounds (e.g., the target and (R)-2-iodomethyl-pyrrolidine ester ) often require stringent handling due to toxicity risks, while non-halogenated analogs (e.g., 3-oxo derivative ) may pose fewer hazards.
Biological Activity
3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester (CAS No: 2387535-05-7) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, exploring its pharmacological properties, synthesis, and case studies that highlight its relevance in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHINO, with a molecular weight of 323.17 g/mol. It features an iodine atom, which can enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHINO |
| Molecular Weight | 323.17 g/mol |
| CAS Number | 2387535-05-7 |
| Purity | NLT 98% |
Pharmacological Properties
Research indicates that compounds derived from the bicyclo[3.1.1]heptane framework exhibit various pharmacological activities, including:
- Anticancer Activity : Bicyclic compounds have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways, such as the Hedgehog signaling pathway, which is crucial in many cancers.
- Antimicrobial Effects : The presence of the iodo substituent may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies and Research Findings
- Anticancer Studies : In a comparative study involving derivatives of bicyclo[3.1.1]heptanes, it was found that certain analogues demonstrated significant inhibition of cancer cell lines, with IC50 values indicating potent activity in the nanomolar range . For instance, while Sonidegib (a marketed drug) showed an IC50 of 6 nM, its saturated analogue exhibited an IC50 of 96 nM, suggesting that modifications to the bicyclic structure can lead to varying levels of biological activity.
- Antimicrobial Activity : A study on related compounds has shown promising antibacterial properties against various strains, indicating that structural similarities may confer similar biological activities . The mechanism may involve interference with bacterial cell wall synthesis or protein synthesis.
- Toxicology and Safety Profile : Preliminary assessments indicate that the compound may cause skin and eye irritation at high concentrations . Understanding the safety profile is crucial for further development in therapeutic applications.
The synthesis of 3-Iodo-6-aza-bicyclo[3.1.1]heptane derivatives typically involves multi-step reactions starting from readily available precursors . The mechanism of action for its biological effects is thought to involve modulation of specific receptors or enzymes involved in critical cellular pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves functionalization of the bicyclic core. For example, a tert-butyl ester-protected azabicyclo compound (e.g., 6-Boc-3-azabicyclo[3.1.1]heptane) can undergo iodination at the 3-position using electrophilic iodinating agents like N-iodosuccinimide (NIS) under controlled conditions. Key steps include:
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Protection : Use of Boc (tert-butoxycarbonyl) groups to stabilize the amine during synthesis .
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Iodination : Optimization of reaction temperature (e.g., 0–25°C) and solvent (e.g., DCM or THF) to achieve regioselective iodination without ring-opening .
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Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 50–75% .
- Data Table :
| Parameter | Value/Example | Reference |
|---|---|---|
| Starting Material | 6-Boc-3-azabicyclo[3.1.1]heptane | |
| Iodination Reagent | N-Iodosuccinimide (NIS) | |
| Typical Yield | 50–75% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C-NMR to verify bicyclic framework and iodination (e.g., downfield shifts for C-I bonds at ~60–70 ppm in 13C-NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ expected for C12H19IN2O2) .
- Elemental Analysis : Combustion analysis for C, H, N, and I to validate purity (>95%) .
Q. What stability considerations are critical for storing this iodinated bicyclic compound?
- Methodological Answer :
- Storage Conditions : Sealed under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl ester or iodine displacement by moisture .
- Stability Monitoring : Periodic TLC or HPLC analysis to detect degradation (e.g., free amine formation due to Boc deprotection) .
Advanced Research Questions
Q. How does steric hindrance in the bicyclo[3.1.1]heptane framework influence iodination regioselectivity?
- Methodological Answer :
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Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites. The 3-position is often favored due to reduced steric hindrance compared to bridgehead positions .
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Experimental Validation : Compare iodination outcomes with/without bulky directing groups (e.g., Cbz vs. Boc protection) to assess steric effects .
- Data Table :
| Protection Group | Regioselectivity (3-Iodo:Other) | Reference |
|---|---|---|
| Boc | 8:1 | |
| Cbz | 5:1 |
Q. What strategies resolve contradictions in reported yields for analogous iodinated bicyclic compounds?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like ZnCl2) to enhance reproducibility .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., diiodinated species or ring-opened derivatives) and adjust stoichiometry .
Q. How does this compound compare to non-iodinated analogs in biological activity studies?
- Methodological Answer :
- Pharmacophore Mapping : Replace iodine with other halogens (e.g., Br, Cl) and compare binding affinities in enzyme assays (e.g., kinase inhibition). Iodine’s larger van der Waals radius may enhance hydrophobic interactions .
- Metabolic Stability : Radiolabeled (e.g., 125I) versions can track in vivo stability using microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
